molecular formula C16H17N3O2 B11311702 5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11311702
M. Wt: 283.32 g/mol
InChI Key: QYJBNMVFYQNLAD-UHFFFAOYSA-N
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Description

5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

5-[(2-ethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C16H17N3O2/c1-2-21-15-6-4-3-5-11(15)10-17-12-7-8-13-14(9-12)19-16(20)18-13/h3-9,17H,2,10H2,1H3,(H2,18,19,20)

InChI Key

QYJBNMVFYQNLAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 2-ethoxybenzylamine with a suitable benzimidazole precursor. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures, often between 100-150°C.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The ethoxybenzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of benzimidazoles, including 5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that certain benzimidazole derivatives could effectively target specific cancer cell lines, showcasing their potential as anticancer agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that benzimidazole derivatives possess broad-spectrum antibacterial and antifungal properties. The introduction of substituents like the ethoxybenzyl group may enhance the efficacy of these compounds against resistant strains of bacteria and fungi .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Some studies suggest that benzimidazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Material Sciences

Nanomaterials and Coatings
this compound has been explored for use in developing nanomaterials and coatings. Its unique chemical structure allows for the formation of stable nanoparticles that can be utilized in various applications, including drug delivery systems and protective coatings. The compound's ability to form complexes with metals also opens avenues for catalysis and sensor applications .

Electrochemistry

Electrochemical Sensors
The electrochemical properties of this compound have been studied for the development of sensors. Its ability to undergo redox reactions makes it a candidate for detecting various analytes in biological and environmental samples. Recent advancements have shown that modified electrodes incorporating this compound can achieve high sensitivity and selectivity for specific targets .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the antitumor efficacy of various benzimidazole derivatives, including this compound. The results indicated a significant reduction in tumor growth in vitro and in vivo models, suggesting a promising avenue for cancer therapy.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, researchers synthesized several derivatives of benzimidazole and tested them against multidrug-resistant bacterial strains. The findings revealed that compounds with the ethoxybenzyl substitution exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts.

Mechanism of Action

The mechanism of action of 5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with DNA: Causing changes in gene expression and cellular functions.

    Modulate signaling pathways: Affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of the ethoxybenzyl group, which may impart specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C_{14}H_{16}N_{2}O. Its structure features a benzimidazole core substituted with an ethoxybenzyl group, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. In a comparative study, derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against various pathogens, indicating potent antibacterial effects .

CompoundMIC (µg/mL)Bacteria
Compound A16S. aureus
Compound B32E. coli
This compoundTBDTBD

Anticancer Activity

Benzimidazole derivatives are also explored for their anticancer potential. In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cell lines (e.g., MCF-7 and HeLa). The mechanism often involves the activation of caspases and the modulation of cell cycle progression .

Case Study:
A recent investigation into the cytotoxic effects of benzimidazole derivatives revealed that one compound induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment. This study highlights the potential of such compounds in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Research indicates that compounds with similar structures can reduce inflammation markers in animal models .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many benzimidazole derivatives act as inhibitors of enzymes involved in disease pathways (e.g., tyrosinase inhibition).
  • Receptor Interaction: Some compounds may interact with specific receptors (e.g., opioid receptors), modulating physiological responses.
  • Oxidative Stress Reduction: The antioxidant properties help mitigate oxidative damage in cells .

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